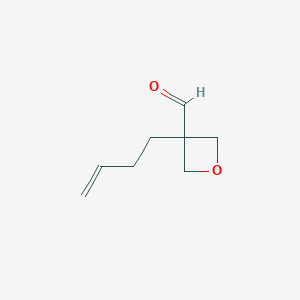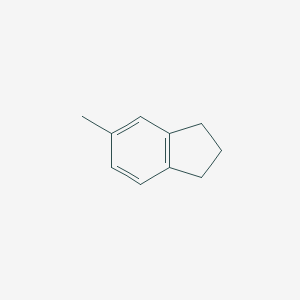![molecular formula C8H13NO2 B054064 4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one CAS No. 122797-14-2](/img/structure/B54064.png)
4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused ring structure that includes a cyclopentane ring and an oxazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one typically involves the Mannich reaction, which is a three-component condensation reaction involving a primary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction is carried out under mild conditions, often at room temperature, and yields high purity products .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance the reaction rate and efficiency. Analytical techniques such as NMR, GC-MS, and FT-IR spectroscopy are employed to monitor the reaction and confirm the structure of the final product .
化学反応の分析
Types of Reactions
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohol derivatives .
科学的研究の応用
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)phenol: Similar in structure but contains a naphthalene ring.
2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates: Contains a benzene ring and is used in different chemical reactions
Uniqueness
4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one is unique due to its fused ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
122797-14-2 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[e][1,3]oxazin-2-one |
InChI |
InChI=1S/C8H13NO2/c1-5-6-3-2-4-7(6)11-8(10)9-5/h5-7H,2-4H2,1H3,(H,9,10) |
InChIキー |
FOTWNOVSMGCBPD-UHFFFAOYSA-N |
SMILES |
CC1C2CCCC2OC(=O)N1 |
正規SMILES |
CC1C2CCCC2OC(=O)N1 |
同義語 |
Cyclopent[e]-1,3-oxazin-2(3H)-one, hexahydro-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
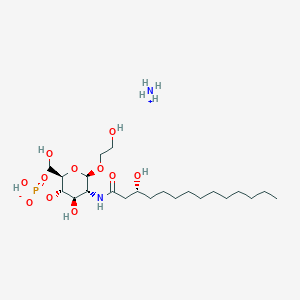
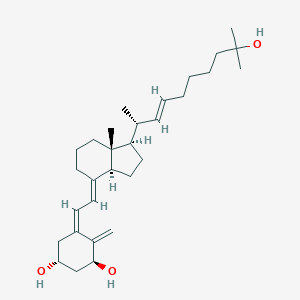
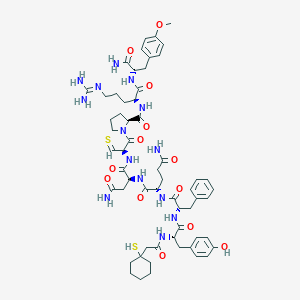
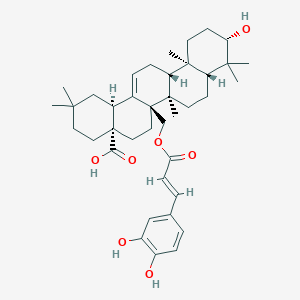
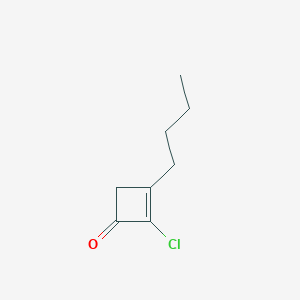
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)

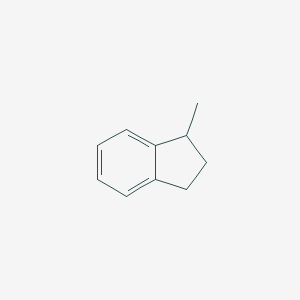
![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
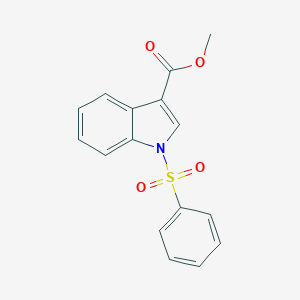
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
